![molecular formula C7H11NO2 B12275339 methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B12275339.png)
methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl-(1S,4R,5R)-2-Azabicyclo[211]hexan-5-carboxylat ist eine bicyclische Verbindung, die zur Klasse der Azabicyclo-Verbindungen gehört. Diese Verbindungen zeichnen sich durch ihre einzigartige bicyclische Struktur aus, die ein Stickstoffatom umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Methyl-(1S,4R,5R)-2-Azabicyclo[2.1.1]hexan-5-carboxylat beinhaltet typischerweise eine [2 + 2]-Cycloadditionsreaktion. Diese Reaktion wird durch Photochemie erleichtert, wobei Lichtenergie verwendet wird, um die Bildung der bicyclischen Struktur zu fördern. Die Reaktionsbedingungen umfassen häufig die Verwendung einer Quecksilberlampe, die das notwendige ultraviolette Licht für die Cycloaddition liefert .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Hochskalierung der photochemischen Reaktion umfassen. Die Verwendung von Quecksilberlampen kann technisch anspruchsvoll sein und spezielle Geräte und Glaswaren erfordern . Es werden alternative Verfahren untersucht, die skalierbarer und kostengünstiger sind, um die industrielle Produktion dieser Verbindung zu verbessern.
Analyse Chemischer Reaktionen
Reaktionstypen
Methyl-(1S,4R,5R)-2-Azabicyclo[2.1.1]hexan-5-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff aus der Verbindung.
Reduktion: Diese Reaktion beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff aus der Verbindung.
Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe durch eine andere.
Häufige Reagenzien und Bedingungen
Häufig verwendete Reagenzien in diesen Reaktionen umfassen Oxidationsmittel wie Kaliumpermanganat für die Oxidation, Reduktionsmittel wie Lithiumaluminiumhydrid für die Reduktion und Nucleophile für Substitutionsreaktionen. Die Reaktionsbedingungen variieren je nach der durchgeführten Reaktion, beinhalten aber im Allgemeinen kontrollierte Temperaturen und die Verwendung von Lösungsmitteln, um die Reaktionen zu ermöglichen .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von der Art der Reaktion ab. Beispielsweise kann Oxidation zu einem Carbonsäurederivat führen, während Reduktion zu einem Alkoholderivat führen kann. Substitutionsreaktionen können je nach verwendetem Nucleophil eine Vielzahl von Produkten erzeugen .
Wissenschaftliche Forschungsanwendungen
Methyl-(1S,4R,5R)-2-Azabicyclo[2.1.1]hexan-5-carboxylat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erzeugen.
Biologie: Es wird auf seine potenzielle biologische Aktivität und Wechselwirkungen mit biologischen Molekülen untersucht.
Medizin: Es wird auf seine potenziellen therapeutischen Anwendungen untersucht, einschließlich als Gerüst für die Entwicklung von Medikamenten.
Industrie: Es wird bei der Entwicklung neuer Materialien und chemischer Prozesse eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von Methyl-(1S,4R,5R)-2-Azabicyclo[2.1.1]hexan-5-carboxylat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die bicyclische Struktur ermöglicht es ihm, in einzigartige Bindungsstellen an Enzymen und Rezeptoren zu passen und deren Aktivität zu modulieren. Das Stickstoffatom in der Struktur kann Wasserstoffbrückenbindungen und andere Wechselwirkungen mit biologischen Molekülen bilden und deren Funktion und Aktivität beeinflussen .
Wirkmechanismus
The mechanism of action of methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into unique binding sites on enzymes and receptors, modulating their activity. The nitrogen atom in the structure can form hydrogen bonds and other interactions with biological molecules, influencing their function and activity .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Bicyclo[2.1.1]hexan: Eine ähnliche bicyclische Verbindung ohne das Stickstoffatom.
Bicyclo[3.1.0]hexan: Eine weitere bicyclische Verbindung mit einer anderen Ringstruktur.
Einzigartigkeit
Methyl-(1S,4R,5R)-2-Azabicyclo[2.1.1]hexan-5-carboxylat ist aufgrund des Vorhandenseins des Stickstoffatoms in seiner bicyclischen Struktur einzigartig. Dieses Stickstoffatom bietet zusätzliche Stellen für chemische Wechselwirkungen und kann die Reaktivität und biologische Aktivität der Verbindung beeinflussen .
Eigenschaften
Molekularformel |
C7H11NO2 |
|---|---|
Molekulargewicht |
141.17 g/mol |
IUPAC-Name |
methyl (1S,4R,5R)-2-azabicyclo[2.1.1]hexane-5-carboxylate |
InChI |
InChI=1S/C7H11NO2/c1-10-7(9)6-4-2-5(6)8-3-4/h4-6,8H,2-3H2,1H3/t4-,5-,6+/m0/s1 |
InChI-Schlüssel |
RTGGKLZTJDGSFV-HCWXCVPCSA-N |
Isomerische SMILES |
COC(=O)[C@@H]1[C@H]2C[C@@H]1NC2 |
Kanonische SMILES |
COC(=O)C1C2CC1NC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![benzyl N-[(2Z)-2-amino-2-hydroxyiminoethyl]carbamate](/img/structure/B12275282.png)
![6,8-dibromo-2-oxo-N-[2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-yl]-2H-chromene-3-carboxamide](/img/structure/B12275289.png)
![2-chloro-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12275292.png)
![2-(benzylsulfanyl)-N-{2-[4-(1-methyl-1H-pyrazol-4-yl)phenyl]ethyl}acetamide](/img/structure/B12275295.png)
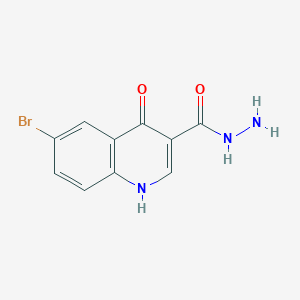
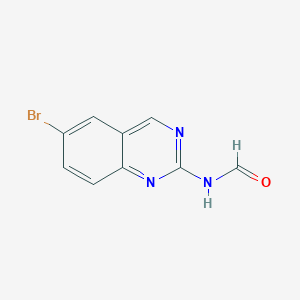


![(1-{Bicyclo[2.2.1]heptan-2-YL}ethyl)(propyl)amine](/img/structure/B12275310.png)
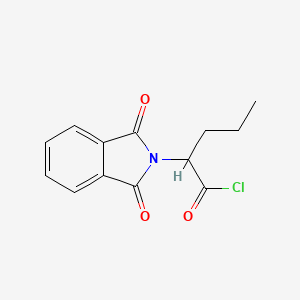
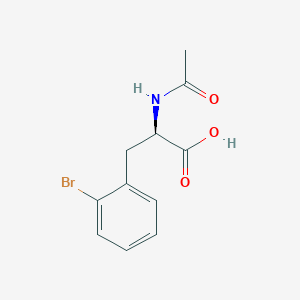
![1-{Imidazo[1,2-b]pyridazin-6-yl}-4-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazine](/img/structure/B12275325.png)
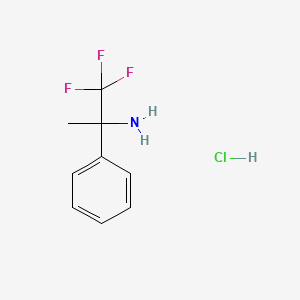
![potassium;[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] sulfate](/img/structure/B12275332.png)
